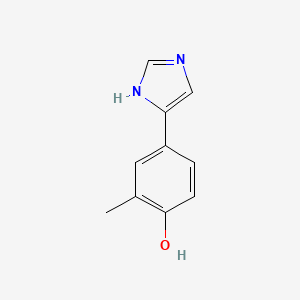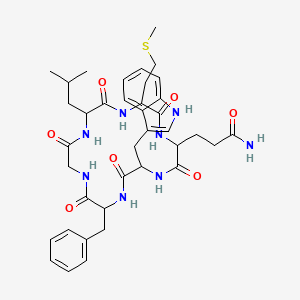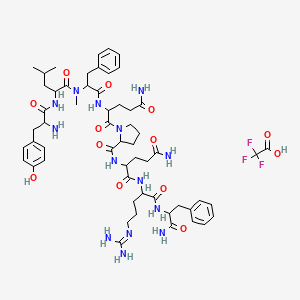
tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the hydroxyethylidene group introduces unique reactivity patterns, making it a valuable intermediate in synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Introduction of the tert-Butyl Ester Group: This step often involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Addition of the Hydroxyethylidene Group: The hydroxyethylidene group can be introduced through aldol condensation reactions involving aldehydes and ketones.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyethylidene group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted pyrrolidine derivatives.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate serves as a versatile intermediate for constructing complex molecules
Biology
In biological research, this compound can be used as a building block for designing bioactive molecules. Its structural features make it a candidate for developing enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Researchers explore these derivatives to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science.
Wirkmechanismus
The mechanism by which tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethylidene group can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (E)-3-(2-hydroxyethylidene)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl (E)-3-(2-hydroxyethylidene)azetidine-1-carboxylate: Contains an azetidine ring, offering different reactivity and properties.
tert-Butyl (E)-3-(2-hydroxyethylidene)morpholine-1-carboxylate: Features a morpholine ring, which can impact its biological activity and solubility.
Uniqueness
The uniqueness of tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and ring structure The pyrrolidine ring provides a rigid framework, while the hydroxyethylidene group offers versatile reactivity
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl (3E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h5,13H,4,6-8H2,1-3H3/b9-5+ |
InChI-Schlüssel |
QMCZPPCIJMJYRD-WEVVVXLNSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\CO)/C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)



![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)



![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)


